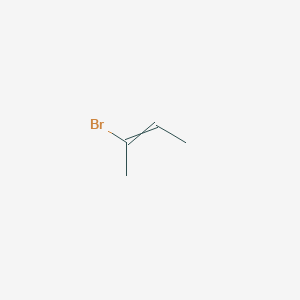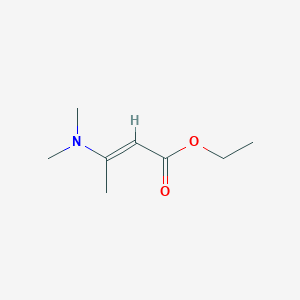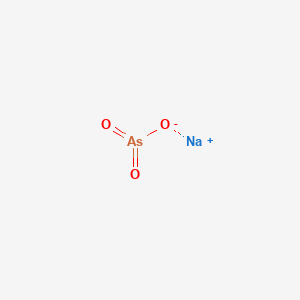
Sodium metaarsenate
Übersicht
Beschreibung
Sodium metaarsenate is an inorganic compound with the chemical formula AsNaO₃. It is a white or grayish powder that is hygroscopic in nature. This compound is known for its toxicity and is primarily used in various industrial applications .
Vorbereitungsmethoden
Sodium metaarsenate can be synthesized by treating arsenic trioxide with sodium carbonate or sodium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of this compound. The general reaction is as follows:
As2O3+2NaOH→2NaAsO2+H2O
In industrial settings, this compound is produced by reacting arsenic trioxide with sodium carbonate under controlled conditions to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Sodium metaarsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium arsenate.
Reduction: It can be reduced to form arsenic trioxide.
Substitution: this compound can react with other compounds to form different arsenic-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sulfur dioxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium metaarsenate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of arsenic-containing compounds.
Biology: this compound is used to study the effects of arsenic on biological systems, including its toxicological effects.
Industry: It is used as a pesticide, hide preservative, antiseptic, and in dyeing processes.
Wirkmechanismus
The mechanism of action of sodium metaarsenate involves its interaction with cellular components, leading to the inhibition of various enzymatic activities. It primarily targets the Akt signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound can induce cell death in certain cancer cells .
Vergleich Mit ähnlichen Verbindungen
Sodium metaarsenate is similar to other arsenic-containing compounds such as sodium arsenite and sodium arsenate. it is unique in its specific applications and toxicity profile.
Sodium arsenite (NaAsO₂): Used as a pesticide and in the preservation of hides.
Sodium arsenate (Na₃AsO₄): Used in wood preservation and as an insecticide.
This compound is distinct due to its specific use in scientific research and its unique mechanism of action in inhibiting the Akt signaling pathway .
Eigenschaften
InChI |
InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRNEWGVNQDQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-89-2 (Parent) | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70858818 | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.910 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15120-17-9 | |
| Record name | Arsenenic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium metaarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




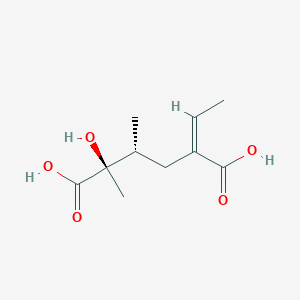

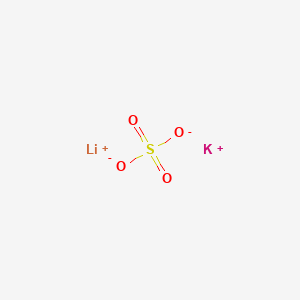
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
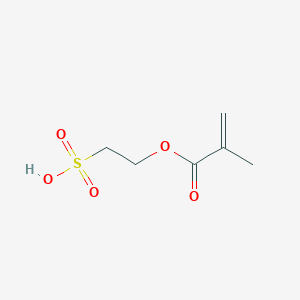
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ylmethanol](/img/structure/B89209.png)
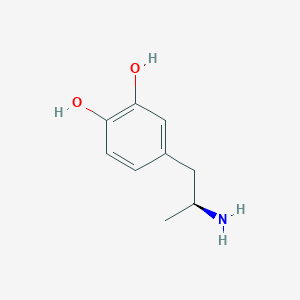

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
